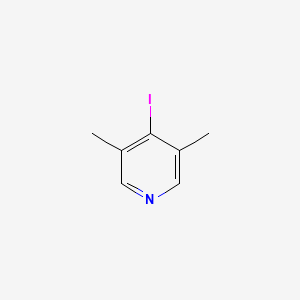

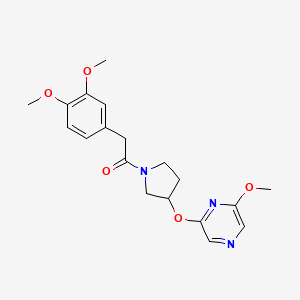

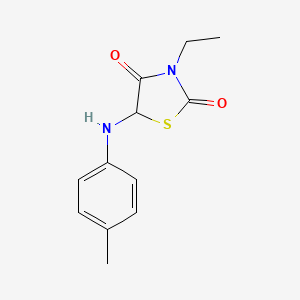

![molecular formula C22H25N3O5 B2848030 3,4,5-triethoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide CAS No. 896365-08-5](/img/structure/B2848030.png)

3,4,5-triethoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure of 3,4,5-triethoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide is complex. It contains a total of 60 bonds, including 30 non-H bonds, 10 multiple bonds, 11 rotatable bonds, 4 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 secondary amide (aromatic), 1 tertiary amide (aliphatic), and 3 ethers (aromatic) .科学的研究の応用

Synthesis and Chemical Properties

- Synthesis of Phthalazine Derivatives : A study by Shyma et al. (2016) describes the synthesis of phthalazine-based 1,2,3-triazole derivatives with antimicrobial, antifungal, and antioxidant properties, which suggests potential applications in medicinal chemistry (Shyma, Kalluraya, Peethambar, & Vijesh, 2016).

- Polyamide Synthesis : Ueda and Sugiyama (1994) report the synthesis of ordered polyamides using orthohydroxy carboxylic acids and related compounds, demonstrating the compound's potential in polymer science (Ueda & Sugiyama, 1994).

Pharmacological Applications

- Antibacterial Activity : Khalil, Berghot, and Gouda (2009) investigated the antibacterial properties of new heterocycles incorporating phthalazine, highlighting the potential of such compounds in developing new antibacterial agents (Khalil, Berghot, & Gouda, 2009).

- Anti-Influenza Activity : Research by Hebishy, Salama, and Elgemeie (2020) focused on the anti-influenza activity of benzamide-based 5-aminopyrazoles and related compounds, indicating potential applications in antiviral drug development (Hebishy, Salama, & Elgemeie, 2020).

Biological Screening and Activity

- GABAA Receptor Ligands : Carling et al. (2004) conducted a study on triazolophthalazine derivatives as γ-aminobutyric acid-A benzodiazepine receptor ligands, suggesting potential in neurological research and therapy (Carling et al., 2004).

- Analgesic and Anti-Inflammatory Properties : Sherif, Gouda, and El-asmy (2015) synthesized new phthalazines and their metal complexes, evaluating their analgesic and anti-inflammation activities, which can be relevant in pain management and anti-inflammatory therapies (Sherif, Gouda, & El-asmy, 2015).

作用機序

Target of Action

The primary target of this compound is the poly (ADP-ribose) polymerase (PARP) . PARP is a family of proteins involved in a number of cellular processes involving mainly DNA repair and programmed cell death.

Mode of Action

The compound acts as a potent inhibitor of PARP . It binds to the active site of the enzyme, preventing it from performing its function. This leads to an accumulation of DNA damage in the cells, which can result in cell death, particularly in cancer cells that have defective DNA repair mechanisms.

Biochemical Pathways

The inhibition of PARP affects the DNA repair pathways When PARP is inhibited, the repair of single-strand DNA breaks is impaired This can lead to the formation of double-strand breaks during DNA replication

Result of Action

The result of the compound’s action is the induction of cell death in cells with defective DNA repair mechanisms . This makes the compound potentially useful in the treatment of certain types of cancer.

特性

IUPAC Name |

3,4,5-triethoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O5/c1-4-28-18-11-14(12-19(29-5-2)20(18)30-6-3)21(26)23-13-17-15-9-7-8-10-16(15)22(27)25-24-17/h7-12H,4-6,13H2,1-3H3,(H,23,26)(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSQAEQQZWDRSMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2=NNC(=O)C3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

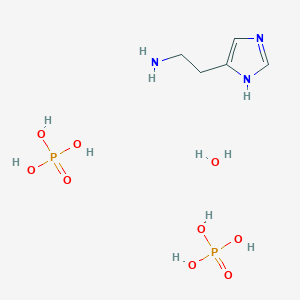

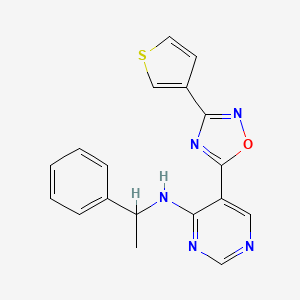

![3,3-dimethyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]butanamide](/img/structure/B2847949.png)

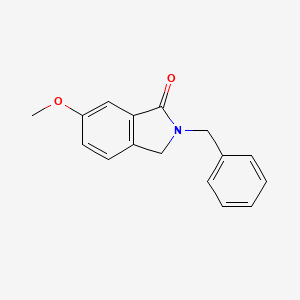

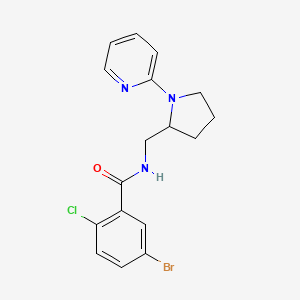

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanecarboxamide](/img/structure/B2847951.png)

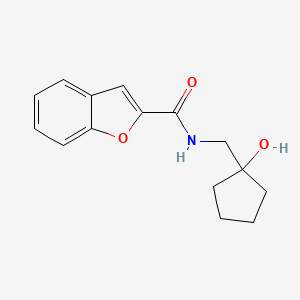

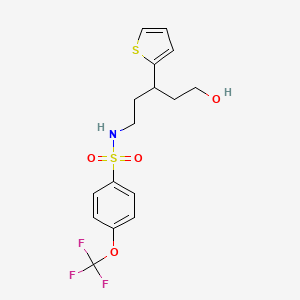

![(E)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-[3-methoxy-2-(naphthalen-1-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2847954.png)

![methyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride](/img/structure/B2847957.png)

![Methyl N-methyl-N-[(1-methylpiperidin-4-yl)methyl]carbamate](/img/structure/B2847965.png)